molecular formula C24H31FO7 B569060 21-Hydroxy triamcinolone acetonide CAS No. 161740-69-8

21-Hydroxy triamcinolone acetonide

Cat. No. B569060
CAS RN: 161740-69-8
M. Wt: 450.503
InChI Key: ASTBRKVQRYGLJO-DGGKRYAMSA-N
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Description

21-Hydroxy triamcinolone acetonide is a synthetic corticosteroid used to treat various skin conditions and to relieve the discomfort of mouth sores . It is a more potent derivative of triamcinolone, and is about eight times as potent as prednisone .


Synthesis Analysis

The synthesis of triamcinolone acetonide involves a fluoride reaction under the effect of hydrogen fluoride and dimethyl formamide . The detailed process involves adding dimethyl formamide and passing HF gas into a reactor, which is then cooled to below -10°C. The ring shrinking material is added to the reactor, and the temperature is raised to 0°C and held overnight. After suction filtration, the filter cake is washed with water, and the triamcinolone acetonide crude product is obtained after oven drying .


Molecular Structure Analysis

The molecular formula of 21-Hydroxy triamcinolone acetonide is C24H31FO7 . The average mass is 450.497 Da and the monoisotopic mass is 450.205383 Da . The structure of the compound can be represented by the SMILES notation: C[C@]12CC@@H(C)C)C(=O)C(O)O)CCC5=CC(=O)C=C[C@@]53C)F)O .


Chemical Reactions Analysis

The metabolites of triamcinolone acetonide have been identified as 6 beta-hydroxy triamcinolone, 21-carboxylic acid triamcinolone acetonide, and 6 beta-hydroxy-21-oic triamcinolone acetonide . These metabolites were found to have no concentration-dependent effects in anti-inflammatory models evaluating IL-5-sustained eosinophil viability and IgE-induced basophil histamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 21-Hydroxy triamcinolone acetonide include a density of 1.3±0.1 g/cm3, a boiling point of 576.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 99.2±6.0 kJ/mol and a flash point of 302.7±30.1 °C .

Scientific Research Applications

Dermatological Applications

Triamcinolone acetonide (TA) is a synthetic corticosteroid commonly used in medical practice to treat various skin conditions, including eczema, dermatitis, and allergies . It is a highly potent derivative of triamcinolone, with a strength that is about eight times greater than prednisone .

Anti-Doping Research

TA is sometimes used by athletes, but the World Anti-Doping Agency (WADA) prohibits the use of glucocorticoids in competition when administered via injection, oral (including oromucosal, such as buccal, gingival, or sublingual), or rectal routes . However, they are allowed if administered otherwise, such as via inhalation or topical application to the skin .

Pharmacokinetic Studies

Anti-doping laboratories generally report Adverse Analytical Findings (AAF) for glucocorticoid group substances when their estimated concentration exceeds 30 ng/mL, with some exceptions such as triamcinolone acetonide, which has a reporting limit of 15 ng/mL . This has led to studies investigating the excretion of TA and its metabolites in urine .

Therapeutic Dose Evaluation

Studies have shown that topical administration of therapeutic doses of Previsone does not pose a threat of anti-doping rules violation, as the excretion of the parent compound does not exceed the reporting limit in urine . Additionally, the concentration of 6β-hydroxy Triamcinolone acetonide was also well below the reporting limit .

Clinical Research

TA is used in clinical research and practice to diagnose, prevent, or treat disease . Due to its broad applications, it is often the subject of scoping studies .

Impact on Mesenchymal Stem Cells (MSCs)

Research has been conducted to investigate the impact of TA, a common glucocorticoid administrated intra‐ and periarticularly, on human bone marrow derived MSC viability .

Safety And Hazards

21-Hydroxy triamcinolone acetonide may be harmful if swallowed and may damage fertility or the unborn child . It may also cause skin irritation, serious eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure .

Future Directions

Research is being conducted to develop triamcinolone acetonide nanocrystals to improve ocular corticosteroid therapy . This could potentially enhance the treatment of inflammatory ocular disorders.

Relevant Papers The paper titled “Sustained Release of Triamcinolone Acetonide from an Intratympanic Hydrogel Designed for the Delivery of High Glucocorticoid Doses” discusses the pharmacokinetic properties and tolerability of a triamcinolone acetonide poloxamer 407 hydrogel for intratympanic application .

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTBRKVQRYGLJO-DGGKRYAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)O)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(O)O)CCC5=CC(=O)C=C[C@@]53C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Hydroxy triamcinolone acetonide

CAS RN

161740-69-8
Record name 21-Hydroxy triamcinolone acetonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161740698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-HYDROXY TRIAMCINOLONE ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0B64T183I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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